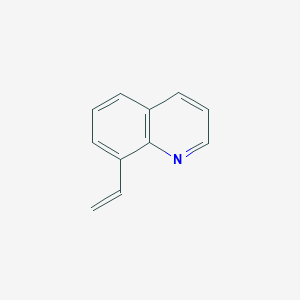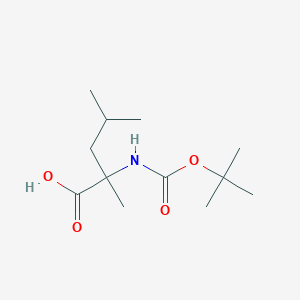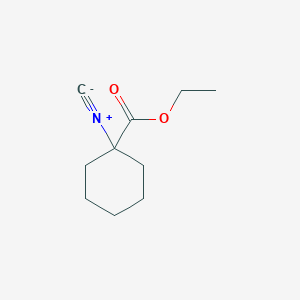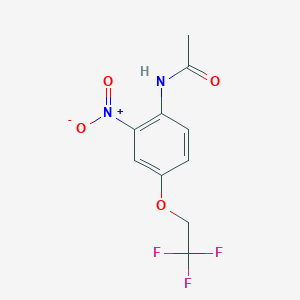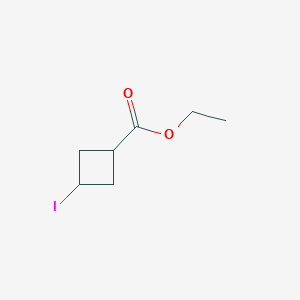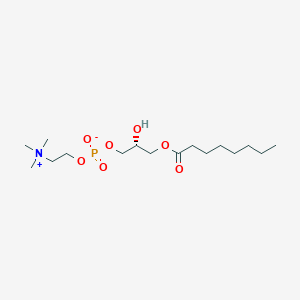
1-Octanoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Octanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine, a type of phospholipid that plays a crucial role in various biological processes. It is a bioactive lipid found in blood plasma, vascular tissue, and lipoproteins. This compound is known for its involvement in inflammatory responses and atherosclerosis .
Mechanism of Action
Target of Action
1-Octanoyl-sn-glycero-3-phosphocholine, also known as 08:0 Lyso PC, is a type of lysophosphatidylcholine . It is a constituent of blood plasma, vascular tissue, and lipoproteins . It is a bioactive proinflammatory lipid, produced on pathological response .
Mode of Action
this compound is linked to inflammatory diseases and atherosclerosis . It enhances the expression of genes for growth factors and cellular adhesion molecules . It is also a parasympathomimetic acetylcholine precursor which may have a potential for the treatment of Alzheimer’s disease and dementia .
Biochemical Pathways
this compound rapidly delivers choline to the brain across the blood–brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter . It is involved in the synthesis of brain phospholipids .
Pharmacokinetics
It is known that it can form stable bilayers and vesicles, which can encapsulate and deliver drugs to specific targets within the body . As a stabilizer and emulsifier, it can improve the solubility and bioavailability of drugs .
Result of Action
The result of this compound’s action is the enhancement of insulin sensitivity and lipolysis in adipose tissue, which can help resolve local obesity . It also has a significant impact on cognitive function and can be used in research on Alzheimer’s disease and dementia .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is usually used as a component of liposome formulations and drug delivery systems . The stability, efficacy, and action of the compound can be affected by the conditions of these systems, such as pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
1-Octanoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor of the acetylcholine neurotransmitter, rapidly delivering choline to the brain across the blood-brain barrier .
Cellular Effects
This compound influences cell function in several ways. It is linked to inflammatory diseases and atherosclerosis . It enhances the expression of genes for growth factors and cellular adhesion molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the biosynthesis of the acetylcholine neurotransmitter .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a precursor in the biosynthesis of the acetylcholine neurotransmitter .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octanoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerophosphocholine with octanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through techniques like column chromatography .
Industrial Production Methods: Industrial production of this compound often involves enzymatic methods, where phospholipases are used to hydrolyze phosphatidylcholine, followed by acylation with octanoic acid. This method is preferred due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Octanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents like hydrogen peroxide, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized lysophosphatidylcholine derivatives.
Reduction: Reduced lysophosphatidylcholine.
Substitution: Substituted phospholipid derivatives.
Scientific Research Applications
1-Octanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: Plays a role in cell signaling and membrane dynamics.
Medicine: Investigated for its potential in treating inflammatory diseases and atherosclerosis.
Industry: Used in the formulation of liposomes for drug delivery systems
Comparison with Similar Compounds
1-Oleoyl-sn-glycero-3-phosphocholine: Another lysophosphatidylcholine with an oleoyl group instead of an octanoyl group.
1,2-dioctanoyl-sn-glycero-3-phosphocholine: Contains two octanoyl groups, offering different biophysical properties.
1-O-octadecyl-sn-glycero-3-phosphocholine: Features an octadecyl group, making it more hydrophobic.
Uniqueness: 1-Octanoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid chain length, which influences its interaction with cell membranes and its role in inflammatory processes. Its relatively short chain length compared to other lysophosphatidylcholines allows for distinct biophysical properties and biological activities .
Properties
IUPAC Name |
[(2R)-2-hydroxy-3-octanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34NO7P/c1-5-6-7-8-9-10-16(19)22-13-15(18)14-24-25(20,21)23-12-11-17(2,3)4/h15,18H,5-14H2,1-4H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPMBHRQDPDKEF-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



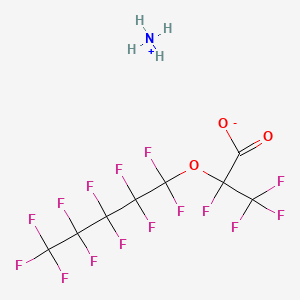
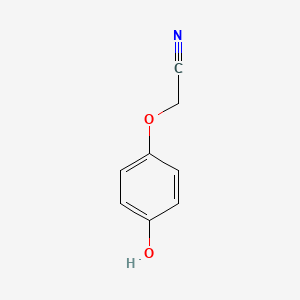


![N,N'-bis[(dimethylamino)methylene]thiourea](/img/structure/B3043983.png)
